molecular formula C21H30N2O6 B1292663 Diethyl 3-cyclopentene-1,1-dicarboxylate CAS No. 21622-00-4

Diethyl 3-cyclopentene-1,1-dicarboxylate

Cat. No.: B1292663
CAS No.: 21622-00-4
M. Wt: 406.5 g/mol
InChI Key: OSWNGAXIPREVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O4 It is a diester derived from cyclopentene and is characterized by the presence of two ester groups attached to the same carbon atom on the cyclopentene ring

Scientific Research Applications

Diethyl 3-cyclopentene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of polymers and other materials with specific properties.

Safety and Hazards

The compound has been assigned the hazard statement H302 , indicating that it may be harmful if swallowed. It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Relevant Papers The information provided above is based on the analysis of relevant papers . These papers provide valuable insights into the properties, synthesis, and potential applications of Diethyl 3-cyclopentene-1,1-dicarboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, facilitating the alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-cyclopentene-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cyclopentene-1,1-dicarboxylic acid.

    Reduction: Diethyl 3-cyclopentene-1,1-diol.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl 3-cyclopentene-1,1-dicarboxylate involves its reactivity due to the presence of ester groups and the strained cyclopentene ring. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to various products. The cyclopentene ring can participate in addition reactions, making the compound versatile in chemical transformations.

Comparison with Similar Compounds

    Dimethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl cyclopentane-1,1-dicarboxylate: Saturated analog with a cyclopentane ring.

    Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar but with different substituents on the cyclopentene ring.

Uniqueness: this compound is unique due to its combination of a cyclopentene ring and two ester groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

diethyl cyclopent-3-ene-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKIAWRITOYVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21622-00-4
Record name 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-cyclopentene-1,1-dicarboxylate
Reactant of Route 2
Diethyl 3-cyclopentene-1,1-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 3-cyclopentene-1,1-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 3-cyclopentene-1,1-dicarboxylate
Reactant of Route 5
Diethyl 3-cyclopentene-1,1-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 3-cyclopentene-1,1-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.